2-Cyclohexene-1-methanol
Overview
Description
2-Cyclohexene-1-methanol is an organic compound with the molecular formula C7H12O. It is a cyclohexene ring functionalized with a hydroxymethyl group. This compound is a colorless liquid and is known for its use in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyclohexene-1-methanol can be synthesized through the hydroformylation of cyclohexene, followed by hydrogenation. The hydroformylation process involves the addition of a formyl group to the cyclohexene, resulting in cyclohexanecarboxaldehyde, which is then hydrogenated to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of supported metal catalysts to facilitate the hydroformylation and hydrogenation reactions. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexene-1-methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanone or cyclohexanecarboxylic acid.
Reduction: The compound can be reduced to cyclohexanol.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is typically used.
Substitution: Halogenation reactions often use bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Cyclohexanone, cyclohexanecarboxylic acid.
Reduction: Cyclohexanol.
Substitution: Halogenated cyclohexene derivatives.
Scientific Research Applications
2-Cyclohexene-1-methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclohexene-1-methanol involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the hydroxymethyl group is converted to a carbonyl group through the transfer of electrons. In reduction reactions, the double bond in the cyclohexene ring is hydrogenated to form a single bond .
Comparison with Similar Compounds
Cyclohexanol: A similar compound with a hydroxyl group attached to a cyclohexane ring.
Cyclohexanone: An oxidized form of cyclohexanol with a carbonyl group.
Cyclohexanecarboxylic acid: An oxidized form of 2-Cyclohexene-1-methanol with a carboxyl group.
Uniqueness: this compound is unique due to its combination of a cyclohexene ring and a hydroxymethyl group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
cyclohex-2-en-1-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-6-7-4-2-1-3-5-7/h2,4,7-8H,1,3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTRNALMVOGNSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454517 | |
Record name | 2-Cyclohexene-1-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3309-97-5 | |
Record name | 2-Cyclohexene-1-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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